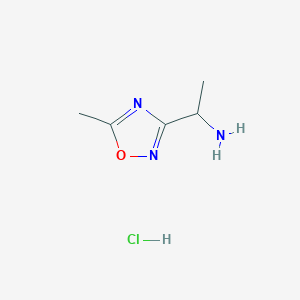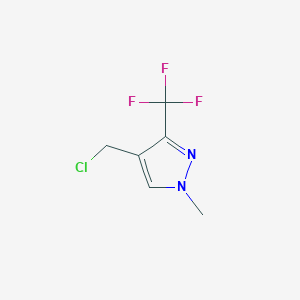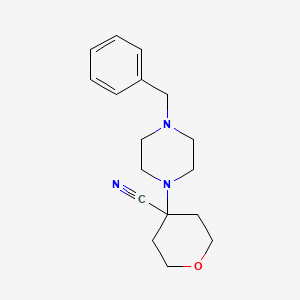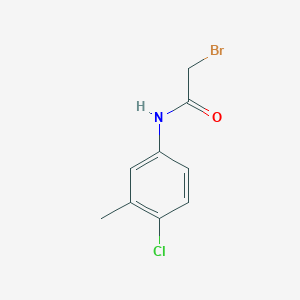
2-bromo-N-(4-chloro-3-methylphenyl)acetamide
説明
“2-bromo-N-(4-chloro-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO. It has a molecular weight of 262.53 . This compound is used as a reagent in the synthesis of indoxyl-glycosides, which are used for monitoring glycosidase activities .
Molecular Structure Analysis
The InChI code for “2-bromo-N-(4-chloro-3-methylphenyl)acetamide” is 1S/C9H9BrClNO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13) and the InChI Key is KKYLGFXKQCOIOC-UHFFFAOYSA-N .科学的研究の応用
Infrared Spectroscopy
2-bromo-N-(4-chloro-3-methylphenyl)acetamide: is used in infrared spectroscopy to study molecular vibrations and compound-solvent interactions. This compound’s spectral data can be analyzed to understand the solvent effect on carbonyl stretching vibrations, which is crucial for characterizing various solvents’ interactions with the compound .
Pharmaceutical Research
In pharmaceuticals, this compound is explored for its potential to create derivatives that can increase oxygen affinity in human hemoglobin and inhibit sickle erythrocytes. It’s also a precursor for synthesizing compounds with anti-bacterial, anti-tumor, and anti-inflammatory properties .
Chemical Synthesis
The compound serves as a reagent in chemical synthesis, particularly in reactions involving free radical bromination and nucleophilic substitution. These reactions are fundamental in creating complex molecules for various chemical applications .
Agrochemicals
In agrochemical research, 2-bromo-N-(4-chloro-3-methylphenyl)acetamide is investigated for its use in developing new pesticides and herbicides. Its structural properties may contribute to the synthesis of compounds with potential agrochemical activity .
Cosmetics Industry
The compound’s derivatives are studied for their potential use in cosmetics. Its properties might be beneficial in developing new cosmetic formulations that require stable compounds with specific organic functional groups .
Textile Industry
This compound could play a role in the textile industry, particularly in the synthesis of new dyes and pigments. Its molecular structure allows for various substitutions that can lead to a range of colors and fastness properties .
Dye Production
2-bromo-N-(4-chloro-3-methylphenyl)acetamide: is also significant in dye production. It can be used to create indoxyl-glycosides, which are vital for monitoring glycosidase activities, a process that can be applied in dyeing textiles .
Metal Coordination Chemistry
Lastly, this compound is valuable in metal coordination chemistry as a ligand. It can bind to metal ions, forming complexes that are essential in catalysis and the development of new materials .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-bromo-N-(4-chloro-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJMOHRSJGHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





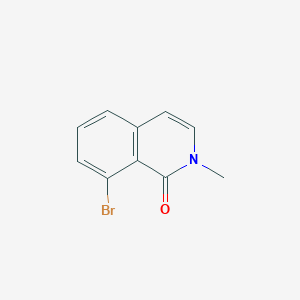
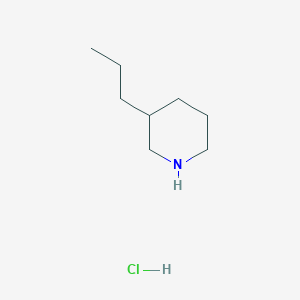
![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)
